N-Acetyl-L-phenylalanine

Descripción general

Descripción

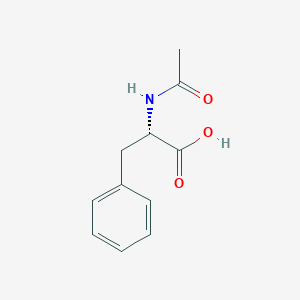

N-Acetyl-L-phenylalanine is an acetylated derivative of the amino acid L-phenylalanine. It is a biologically significant compound that plays a role in various biochemical processes. The compound is characterized by the presence of an acetyl group attached to the amino group of L-phenylalanine, resulting in the chemical formula C11H13NO3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Acetyl-L-phenylalanine can be synthesized through the acetylation of L-phenylalanine. This process typically involves the reaction of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar acetylation reactions but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified through recrystallization from solvents such as water, methanol, or chloroform .

Análisis De Reacciones Químicas

Amidation Reactions and Racemization

NAPA undergoes racemization during amidation, particularly with coupling agents like TBTU (tetramethylfluoroformamidinium hexafluorophosphate).

Key Findings:

- Racemization Mechanism :

| Base | pKa | Diastereomer Ratio (L:D) | Yield |

|---|---|---|---|

| DIPEA | 10.5 | 40:60 | 60–70% |

| Pyridine | 5.2 | 93:7 | 40% |

| DMAP | 9.7 | 97:3 | 50% |

Esterification Reactions

NAPA can be esterified using Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) under microwave irradiation.

| Condition | Yield (Methyl Ester) | Reaction Time |

|---|---|---|

| Conventional Heating | 65% | 24 hours |

| Microwave Irradiation | 85% | 30 minutes |

| Ionic Liquid Solvent | 90% | 15 minutes |

Enzymatic Hydrolysis and Degradation

NAPA is hydrolyzed by enzymes like aminoacylase and N-acylethanolamine amidase , releasing L-phenylalanine and acetic acid .

Aplicaciones Científicas De Investigación

Chondroprotective Effects in Osteoarthritis

Recent studies have highlighted the chondroprotective properties of N-Acetyl-L-phenylalanine in osteoarthritis (OA). Research demonstrates that NAPA can counteract key cartilage catabolic enzymes, specifically ADAMTS-5, which plays a crucial role in cartilage degradation.

Key Findings:

- In Vitro Studies : NAPA was shown to reduce the expression of inflammatory cytokines such as IL-6 and IL-8 in chondrocytes and synoviocytes under inflammatory conditions induced by IL-1β .

- Mechanism of Action : The compound inhibits IKKα nuclear translocation and H3Ser10 phosphorylation, thereby blocking NF-κB signaling pathways involved in inflammation and cartilage breakdown .

- Clinical Implications : These findings suggest that NAPA could serve as a disease-modifying drug for OA, potentially improving patient outcomes by preserving cartilage integrity .

Synthesis and Racemization Studies

This compound has been extensively studied for its synthesis methods and stability during chemical reactions. Research indicates that amidation conditions can significantly affect the racemization of this compound.

Research Insights:

- Amidation Conditions : A study reported that using TBTU (a coupling reagent) in conjunction with various bases can alter the stereocenter purity of this compound. The use of weak bases has been found to enhance chirality retention during synthesis .

- Yield Optimization : While yields were medium, the study emphasized the importance of reaction conditions for maintaining the desired stereochemistry, which is crucial for bioactivity .

Potential Applications in Pain Management

This compound has been investigated for its potential analgesic properties. Early studies indicated that it may enhance nociceptive thresholds, suggesting a role in pain management.

Case Studies:

- In animal models, combinations of D-phenylalanine with N-acetyl compounds have shown increased pain thresholds that are reversible with naloxone, indicating an opioid-like mechanism .

Role in Metabolic Disorders

The compound has also been explored for its effects on metabolic pathways, particularly concerning nitrogen disposal in urea cycle disorders.

Clinical Relevance:

- Phenylbutyrate, a related compound, has been used to manage hyperammonemia by facilitating alternative nitrogen excretion pathways. The pharmacokinetics of these compounds have been characterized to optimize treatment protocols for patients with urea cycle disorders .

Biochemical Research Applications

This compound serves as a valuable tool in biochemical research due to its ability to modulate various biological processes.

Applications Include:

Mecanismo De Acción

The mechanism of action of N-Acetyl-L-phenylalanine involves its interaction with various enzymes and metabolic pathways. It is known to participate in the formation of amide bonds through ATP-dependent acyl phosphate intermediates, catalyzed by ATP-grasp enzymes . This process is crucial for the synthesis of peptides and other bioactive molecules.

Comparación Con Compuestos Similares

N-Acetyl-L-phenylalanine is unique due to its acetylated structure, which distinguishes it from other amino acids. Similar compounds include:

- N-Acetyl-L-alanine

- N-Acetyl-L-leucine

- N-Acetyl-L-proline

- N-Acetyl-L-methionine

These compounds share the acetylation of the amino group but differ in their side chains, leading to variations in their chemical properties and biological activities .

This compound stands out for its specific applications in peptide synthesis and its potential therapeutic benefits, making it a valuable compound in both research and industry.

Actividad Biológica

N-Acetyl-L-phenylalanine (NAPA) is a modified amino acid derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in the context of inflammation and joint diseases such as osteoarthritis (OA). This article delves into the biological activity of NAPA, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound exhibits several biological activities primarily through its interactions with inflammatory pathways. Key mechanisms include:

- Inhibition of Catabolic Enzymes : NAPA has been shown to inhibit the expression of matrix metalloproteinases (MMPs) and aggrecanases such as ADAMTS-5, which are critical in cartilage degradation during OA progression. This inhibition is mediated by the suppression of nuclear factor kappa B (NF-κB) signaling pathways .

- Reduction of Inflammatory Cytokines : Studies indicate that NAPA treatment leads to decreased levels of pro-inflammatory cytokines like IL-6 and IL-8 in chondrocytes and synoviocytes, suggesting its role in mitigating inflammatory responses associated with joint diseases .

- Chondroprotective Effects : Experimental models demonstrate that NAPA can protect cartilage from degradation by modulating the inflammatory environment in joint tissues. Its administration has shown promising results in both in vitro and in vivo studies, where it effectively reduced OA symptoms and progression .

In Vitro Studies

In vitro experiments using primary chondrocytes and synoviocytes have revealed the following:

- Gene Expression Analysis : Treatment with NAPA significantly altered the expression profiles of genes associated with inflammation and cartilage degradation. For instance, NAPA reduced the expression of IL-6 and IL-8 while promoting the synthesis of cartilage matrix components .

- Protein Release Assessment : The analysis of protein content from treated cells indicated a decrease in catabolic proteins associated with inflammation, further supporting its anti-inflammatory properties .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of NAPA:

- Murine Osteoarthritis Model : In a surgical model of OA induced by destabilization of the medial meniscus (DMM), NAPA administration demonstrated significant efficacy in reducing histological signs of OA, such as cartilage erosion and synovial inflammation. The treatment was evaluated through histomorphometric analyses and immunohistochemical assessments for markers like MMP-13 and ADAMTS5 .

Case Studies

Several case studies have highlighted the clinical relevance of NAPA:

- Clinical Application in OA : A study involving patients with early-stage OA reported that intra-articular injections of NAPA led to improved joint function and reduced pain levels, suggesting its potential as a disease-modifying agent .

- Comparative Efficacy : In comparative studies against glucosamine, NAPA demonstrated superior chondroprotective effects, attributed to its enhanced bioavailability and ability to penetrate cartilage more effectively due to its hydrophobic characteristics .

Data Tables

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJSKKFNMDLON-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883539 | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2018-61-3, 2901-75-9 | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 173 °C | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.